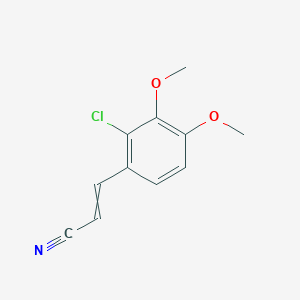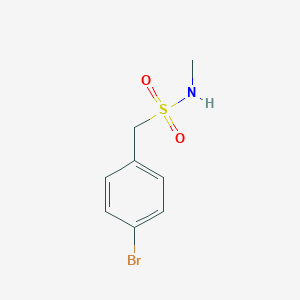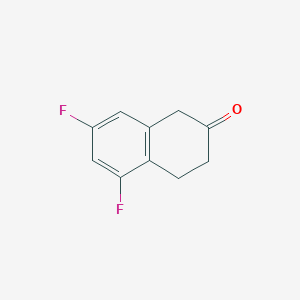
5,7-Difluoro-2-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-tetralone derivatives, including those with fluorine substitutions, generally involves routes that may include Claisen condensations, selective fluorinations, and other specialized reactions. For instance, fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives have been prepared through these methods, showcasing the versatility and reactivity of the tetralone skeleton in synthetic chemistry (Sloop et al., 2012). Additionally, novel access to organofluorides through defluorocyclization of perfluorobutyl tetralones indicates the potential for developing unique fluorinated compounds (Yu et al., 2023).
Molecular Structure Analysis
The molecular structure of 5,7-difluoro-2-tetralone, like its analogs, is crucial for its reactivity and properties. Fluorinated compounds often exhibit unique structural features due to the electron-withdrawing nature of fluorine atoms. For example, crystallographic studies on similar fluorinated derivatives have revealed preferential chelated cis-enol forms and cross-conjugated triketo forms, indicating the impact of fluorination on molecular conformation and stability (Sloop et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 5,7-difluoro-2-tetralone can be inferred from related compounds, where fluorine atoms significantly influence reactivity patterns. The introduction of fluorine atoms into tetralone derivatives has been shown to enable novel reactions and to provide access to biologically and pharmaceutically relevant molecules through pathways such as defluorodisulfuration and hydrodefluorination (Yu et al., 2023).
Physical Properties Analysis
Fluorinated compounds often exhibit distinct physical properties compared to their non-fluorinated counterparts. These can include alterations in boiling and melting points, solubility, and stability. The specific physical properties of 5,7-difluoro-2-tetralone would need to be determined experimentally, but the influence of fluorine atoms is expected to significantly impact these characteristics.
Chemical Properties Analysis
The chemical properties of 5,7-difluoro-2-tetralone, such as acidity, basicity, and reactivity towards various reagents, are shaped by the presence of fluorine atoms. Fluorine's high electronegativity can lead to increased acidity of adjacent hydrogen atoms and affect the compound's reactivity in nucleophilic and electrophilic substitution reactions. The synthesis and reactions of similar fluorinated tetralone derivatives illustrate the compound's potential versatility in organic synthesis (Sloop et al., 2012; Yu et al., 2023).
Aplicaciones Científicas De Investigación
Pharmacological Significance
5,7-Difluoro-2-tetralone, a structurally unique compound, has been investigated for its potential benefits in various pharmacological applications. It appears as a part of broader studies on compounds with similar structural features. The compound, by virtue of its unique chemical makeup, may contribute to the observed biological activities of these complex molecules.
Anti-inflammatory Properties:
- Luteolin, a compound structurally related to 5,7-Difluoro-2-tetralone, has demonstrated significant anti-inflammatory activity in various models. This activity is attributed to its interaction with key transcription factors in the inflammation pathway such as STAT3, NF-κB, and AP-1 (Aziz, Kim, & Cho, 2018).
Anticancer Potential:
- Luteolin, sharing a similar flavonoid structure, has been recognized for its anticancer properties. It's known to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis, and sensitize cancer cells to therapeutic-induced cytotoxicity. These properties highlight the potential for structural analogs like 5,7-Difluoro-2-tetralone in cancer therapy (Lin, Shi, Wang, & Shen, 2008).
Neuroprotective Effects:
- Derivatives of flavonoids, such as 7,8-Dihydroxyflavone, structurally akin to 5,7-Difluoro-2-tetralone, show promise as treatments for neurological disorders. They mimic brain-derived neurotrophic factor (BDNF), suggesting potential benefits in neurodegenerative diseases (Emili, Guidi, Uguagliati, Giacomini, Bartesaghi, & Stagni, 2020).
Potential in Treating Infections:
- Certain natural products with structural similarities to 5,7-Difluoro-2-tetralone, like the quinoline and isoquinoline alkaloids, exhibit notable anti-leishmanial activity. This points to the possible antimicrobial or antiparasitic applications of 5,7-Difluoro-2-tetralone (Akendengué, Ngou-Milama, Laurens, & Hocquemiller, 1999).
Environmental and Health Safety Concerns:
- While not directly linked to 5,7-Difluoro-2-tetralone, the study of polyfluoroalkyl chemicals, which share some structural characteristics, emphasizes the importance of understanding the environmental persistence and potential health effects of such compounds. This underscores the need for comprehensive safety evaluations for compounds like 5,7-Difluoro-2-tetralone (Liu & Mejia Avendaño, 2013).
Propiedades
IUPAC Name |
5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVATQQKYAEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394523 |
Source


|
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-2-tetralone | |
CAS RN |
172366-38-0 |
Source


|
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

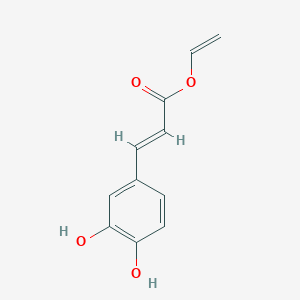
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
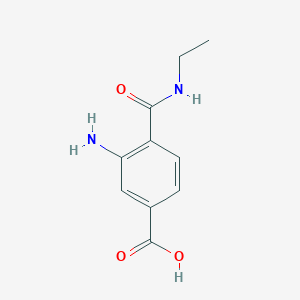
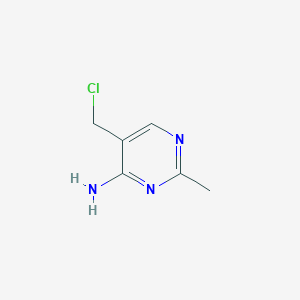
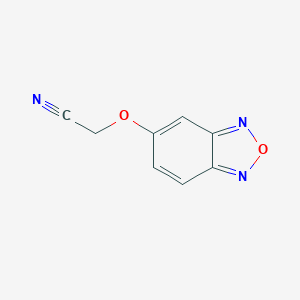
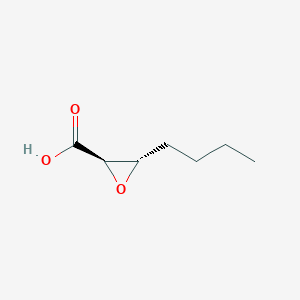
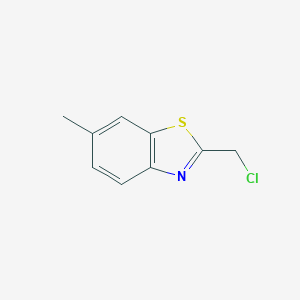
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
